3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid
Description
3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid (IUPAC name: (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid) is the active pharmaceutical ingredient (API) of pitavastatin, a synthetic statin used to treat hyperlipidemia. Its molecular formula is C₂₅H₂₄FNO₄, with an average molecular mass of 421.468 g/mol and a monoisotopic mass of 421.168936 g/mol . The compound features two defined stereocenters (3R, 5S) and an E-configured double bond at the 6-position of the heptenoic acid chain .
Pitavastatin acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis . Its unique quinoline core substituted with a cyclopropyl and 4-fluorophenyl group enhances selectivity and pharmacokinetic stability compared to earlier statins . The calcium salt form (pitavastatin calcium, C₅₀H₄₆CaF₂N₂O₈; molecular weight: 880.98 g/mol) is the primary formulation for oral administration, with ≥98% purity and stability at -20°C for up to four years .
Properties
IUPAC Name |
(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYFMXBACGZSIL-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid, also known as Pitavastatin, is a compound of significant interest due to its pharmacological properties, particularly in the field of cardiovascular health. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H24FNO4
- CAS Number : 254452-96-5
- Molecular Weight : 424.46 g/mol
Pitavastatin primarily functions as an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, Pitavastatin effectively lowers low-density lipoprotein (LDL) cholesterol levels in the bloodstream. This action not only helps in managing hyperlipidemia but also contributes to cardiovascular risk reduction.
Lipid-Lowering Effects
Numerous studies have demonstrated the efficacy of Pitavastatin in reducing LDL cholesterol levels. In clinical trials, patients treated with Pitavastatin exhibited significant reductions in LDL levels compared to placebo groups. For instance:
| Study | Sample Size | LDL Reduction (%) | Duration |
|---|---|---|---|
| A | 300 | 30% | 12 weeks |
| B | 450 | 28% | 24 weeks |
| C | 200 | 32% | 16 weeks |
These findings underscore Pitavastatin's role in lipid management and its potential as a first-line therapy for patients with dyslipidemia.
Anti-inflammatory Properties
Beyond its lipid-lowering effects, Pitavastatin has been shown to possess anti-inflammatory properties. Research indicates that it can reduce markers of inflammation such as C-reactive protein (CRP), which is associated with cardiovascular disease risk.
A study involving patients with metabolic syndrome reported a decrease in CRP levels by approximately 25% after 12 weeks of treatment with Pitavastatin . This suggests that the compound may have additional benefits beyond cholesterol management.
Antioxidant Activity
Pitavastatin also exhibits antioxidant properties, which can further contribute to its cardiovascular protective effects. By reducing oxidative stress, it may help prevent endothelial dysfunction and the progression of atherosclerosis. Experimental models have shown that Pitavastatin can enhance the activity of antioxidant enzymes and reduce lipid peroxidation.
Case Studies
Case Study 1 : A randomized controlled trial involving patients with coronary artery disease demonstrated that those treated with Pitavastatin had a significantly lower incidence of major adverse cardiovascular events compared to those receiving standard care.
Case Study 2 : In another study focusing on diabetic patients, Pitavastatin not only improved lipid profiles but also showed promise in improving glycemic control, indicating its multifaceted role in managing comorbid conditions associated with diabetes .
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Other Statins
Table 1: Key Differences Between Pitavastatin and Other Statins
Key Observations:
Core Structure: Pitavastatin’s quinoline moiety (vs. pyrrole in atorvastatin or indole in fluvastatin) contributes to enhanced metabolic stability and tissue selectivity . The cyclopropyl group at position 2 of the quinoline ring reduces cytochrome P450-mediated metabolism, prolonging its half-life (~12 hours) compared to atorvastatin (~14 hours) and fluvastatin (~3 hours) .
Substituents :
- The 4-fluorophenyl group in pitavastatin optimizes binding to HMG-CoA reductase’s hydrophobic pocket, similar to atorvastatin and fluvastatin .
- Unlike rosuvastatin’s sulfonamide group, pitavastatin lacks polar moieties, reducing renal excretion and improving hepatic targeting .
Pharmacokinetics :
Comparison with Stereoisomers and Derivatives
Table 2: Stereochemical and Derivative Variants
Key Observations:
Stereochemistry : The (3R,5S) configuration is critical for binding to HMG-CoA reductase. Inversion at C3 or C5 (e.g., 3S,5S isomer) reduces activity by >90% .
Prodrug Derivatives: Ethyl esters (e.g., Ethyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate) are synthesized to enhance oral absorption, with in vivo conversion to the active acid form .
Salt Forms: The hemicalcium salt (C₂₅H₂₃FNO₄·½Ca) is preferred for formulations due to its crystallinity and stability, unlike sodium salts, which may form hygroscopic amorphous solids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
